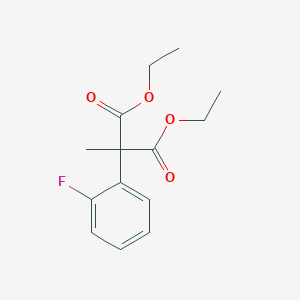

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate

Description

Properties

IUPAC Name |

diethyl 2-(2-fluorophenyl)-2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO4/c1-4-18-12(16)14(3,13(17)19-5-2)10-8-6-7-9-11(10)15/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHCCMAXTNDVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC=CC=C1F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Diethyl malonate derivatives : These serve as the backbone for the propanedioate structure.

- 2-Fluorophenylmethyl halides : Typically bromides or chlorides, these provide the fluorophenyl group.

- Methyl substituents : Introduced via alkylation or related methods.

Reaction Conditions

- The reaction is performed under inert atmosphere (e.g., nitrogen) to prevent oxidation.

- Catalysts such as p-toluenesulfonic acid or organic acids may be employed to facilitate the reaction.

- Organic solvents like methanol, ethanol, or acetonitrile are commonly used to dissolve reactants and control the reaction environment.

- Temperature control is critical to optimize yields and minimize side reactions.

Specific Synthetic Route from Patent WO2017087323A1

A patent focusing on the synthesis of intermediates related to substituted diethyl malonates provides insights into an advanced preparation method that can be adapted for this compound:

| Step | Description |

|---|---|

| 1 | Use of 2-halo-substituted diethyl malonate (e.g., diethyl 2-bromomalonate or diethyl 2-chloromalonate) as starting material. |

| 2 | Reaction of the 2-halo-substituted diethyl malonate with methylhydrazine or its salts. |

| 3 | The reaction can be performed in organic solvents such as methanol, ethanol, 1-propanol, isopropyl alcohol, or acetonitrile. |

| 4 | Catalysts from the organic acid group (acetic acid, hydrochloric acid, sulfuric acid, phosphoric acid) may be added to enhance reaction efficiency. |

| 5 | The process avoids the need to convert diethyl malonate to diethyl ketomalonate, reducing hazardous oxidation and side reactions. |

| 6 | The product is isolated by standard purification techniques such as crystallization or chromatography. |

This method is notable for its efficiency and avoidance of complicated oxidation steps, improving safety and yield.

Reaction Scheme Summary

| Reagent/Component | Role | Notes |

|---|---|---|

| 2-Halo-substituted diethyl malonate | Starting material | Provides malonate backbone with halogen at C-2 position |

| Methylhydrazine or salt | Nucleophile | Reacts with halo-substituted malonate to form hydrazinylidene intermediate |

| Organic acid catalyst | Catalyst | Enhances reaction rate and selectivity |

| Organic solvent | Medium | Methanol, ethanol, acetonitrile, etc. |

| Inert atmosphere | Reaction environment | Prevents oxidation and side reactions |

Alternative Preparation Insights

While the patent method focuses on hydrazinylidene intermediates, related compounds such as diethyl (4-amino-3-fluorophenyl)methylmalonate are synthesized by reacting diethyl malonate with fluorinated aromatic amines or benzyl bromides under basic or acidic catalysis. These methods involve:

- Alkylation of diethyl malonate with fluorophenylmethyl bromide.

- Use of catalysts such as p-toluenesulfonic acid.

- Control of reaction conditions to ensure selectivity and yield.

Though this is not the exact preparation for this compound, it provides a conceptual framework for fluorophenyl group introduction.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Molecular formula: C14H17FO4

- Molecular weight: 268.28 g/mol

- Spectroscopic data: The compound exhibits characteristic signals in NMR and IR corresponding to the diethyl ester groups, methyl substitution, and fluorophenyl aromatic ring.

- Purity and yield: Optimized reaction conditions yield high purity product suitable for further synthetic applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups in 1,3-diethyl 2-(2-fluorophenyl)-2-methylpropanedioate undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts.

Acidic Hydrolysis

-

Conditions : Concentrated HCl (6 M), reflux (110°C), 12–24 hours.

-

Product : 2-(2-Fluorophenyl)-2-methylmalonic acid.

Basic Hydrolysis

-

Conditions : 20% KOH in aqueous ethanol (1:1 v/v), 80°C, 6 hours.

-

Product : Disodium salt of 2-(2-fluorophenyl)-2-methylmalonate.

-

Byproducts : Partial decarboxylation observed at extended reaction times (>8 hours) .

Nucleophilic Substitution Reactions

The fluorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Mechanistic Insight :

-

The electron-withdrawing fluorine activates the aromatic ring toward NAS, particularly at the ortho and para positions.

-

Copper catalysts enhance amination efficiency by stabilizing intermediates .

Alkylation and Condensation Reactions

The α-methyl group and ester functionalities enable alkylation and Knoevenagel-type condensations.

Alkylation with Alkyl Halides

-

Conditions : NaH (base), THF, 0°C → RT, 8–12 hours.

-

Example : Reaction with benzyl bromide yields 2-(2-fluorophenyl)-2-(methylbenzyl)malonate (72% yield).

Knoevenagel Condensation

-

Conditions : Piperidine (catalyst), acetic acid, reflux.

-

Substrate : Benzaldehyde.

Fluorine-Specific Reactions

The 2-fluorophenyl group participates in fluorination retention or displacement reactions.

Fluorine Retention in Cross-Coupling

-

Suzuki-Miyaura Coupling :

Defluorination under Reductive Conditions

-

Conditions : H₂ (1 atm), Pd/C (10%), EtOH, RT, 24 h.

Oxidation of the α-Methyl Group

-

Conditions : KMnO₄ (aq. H₂SO₄), 60°C, 4 h.

-

Product : 2-(2-Fluorophenyl)malonic acid (via demethylation) .

Reduction of Ester Groups

-

Conditions : LiAlH₄, dry THF, 0°C → RT, 2 h.

-

Product : 2-(2-Fluorophenyl)-2-methyl-1,3-propanediol (68% yield) .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks.

Formation of γ-Lactones

-

Conditions : PTSA (cat.), toluene, reflux, Dean-Stark trap, 6 h.

-

Product : 4-(2-Fluorophenyl)-4-methyltetrahydrofuran-2-one (51% yield).

Stability Under Thermal and Photolytic Conditions

| Condition | Observation | Ref. |

|---|---|---|

| 150°C (neat, N₂) | No decomposition after 24 h | |

| UV light (254 nm) | Ester cleavage (15% degradation in 48 h) |

Scientific Research Applications

Organic Synthesis

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The presence of the fluorine atom enhances electrophilicity, making it suitable for nucleophilic attack.

- Formation of Complex Molecules : It can be utilized to synthesize more complex organic compounds through various coupling reactions.

Medicinal Chemistry

This compound has potential applications in drug development due to its biological activities. Research indicates that derivatives of this compound may exhibit:

- Antitumor Activity : Preliminary studies suggest potential efficacy against cancer cell lines.

- Antibacterial Properties : Similar compounds have shown activity against bacterial strains such as E. coli and Staphylococcus aureus.

The biological activity of this compound is primarily linked to its interactions with biological targets, including enzymes and receptors. The following mechanisms have been observed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cytotoxic Effects : It has the potential to induce cytotoxicity through the generation of reactive oxygen species (ROS).

Enzyme Activity Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit enzyme activity at submicromolar concentrations. For example:

- Case Study 1 : A derivative showed significant inhibition of the enzyme cyclooxygenase (COX), which is involved in inflammatory processes.

Cell Proliferation Assays

Compounds similar to this compound have been tested for antiproliferative effects on cancer cell lines such as HeLa and A549:

- IC50 Values : Results indicated IC50 values ranging from 200–300 μg/mL, suggesting moderate potency as an anticancer agent.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Diethyl 2-(4-amino-3-fluorophenyl)-2-methylpropanedioate (CAS 78543-08-5)

- Substituents: 4-amino-3-fluorophenyl group.

- Molecular Formula: C₁₄H₁₈FNO₄.

- The para-amino substituent may direct electrophilic substitution reactions differently compared to the ortho-fluoro group in the target compound.

- Applications : Likely used in pharmaceutical intermediates where amine functionality is critical for bioactivity .

1,3-Diethyl 2-(3-chloro-4-nitrophenyl)-2-methylpropanedioate (CAS 26039-74-7)

- Substituents : 3-chloro-4-nitrophenyl group.

- Molecular Formula: C₁₄H₁₆ClNO₆.

- Key Differences :

- Nitro and chloro groups are strong electron-withdrawing groups, increasing reactivity in electrophilic aromatic substitution.

- Higher molecular weight (325.74 g/mol vs. ~280 g/mol for the target compound) due to nitro and chloro substituents.

- Applications: Potential use in explosives or agrochemicals due to nitro group reactivity; requires careful handling .

Analogues with Non-Aromatic Substituents

Diethyl 2-(chloromethylene)propanedioate (CAS 28783-51-9)

- Substituents : Chloromethylene group.

- Molecular Formula : C₈H₁₁ClO₄.

- Key Differences :

- The chloromethylene group introduces sp² hybridization at the central carbon, altering conjugation and steric effects.

- Lower molecular weight (206.62 g/mol) and simpler structure compared to the fluorophenyl analogue.

- Applications: Likely used as a reactive intermediate in organochlorine synthesis .

Diethyl 2-acetamido-2-(4-octylphenethyl)malonate (CAS 162358-08-9)

- Substituents : Acetamido and 4-octylphenethyl groups.

- Molecular Formula: C₂₄H₃₅NO₅ (estimated).

- Key Differences: The long alkyl chain (octyl) increases hydrophobicity, making it suitable for lipid-based formulations.

- Applications : Possible use in drug delivery systems or surfactants .

Heterocyclic Analogues

Diethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-methylpropanedioate (CAS 62787-55-7)

- Substituents : Purine-derived heterocycle.

- Molecular Formula : C₁₆H₂₀N₄O₆.

- Key Differences :

- The purine moiety introduces aromatic nitrogen atoms, enabling π-π stacking and hydrogen bonding.

- Higher complexity in reactivity due to heterocyclic electronics.

- Applications: Potential use in nucleotide analog synthesis or kinase inhibitors .

Research Findings and Implications

- Electronic Effects : Fluorine's electronegativity in the target compound stabilizes adjacent negative charges, making it less reactive toward nucleophiles compared to nitro- or chloro-substituted analogues .

- Solubility Trends: Amino-substituted derivatives exhibit higher aqueous solubility, while octylphenethyl analogues are lipid-soluble, highlighting tunability for specific applications .

- Safety Profiles : Nitro-containing compounds require stringent handling protocols due to explosive risks, whereas fluorinated derivatives are generally safer but may pose environmental persistence concerns .

Biological Activity

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate is an ester compound with potential biological activity. Its structure includes a diethyl ester group and a fluorinated phenyl moiety, which can influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

IUPAC Name: this compound

CAS Number: 1461714-42-0

Molecular Formula: C13H15FNO4

Molecular Weight: 267.26 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.

Interaction with Enzymes

The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For example:

- Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenases (COXs) or lipoxygenases (LOXs), which are involved in inflammatory responses.

- Signal Transduction Modulation: The compound may influence signaling pathways by interacting with G-protein coupled receptors (GPCRs), potentially affecting cellular responses.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activities:

- Antioxidant Activity: The compound has shown the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.

- Anti-inflammatory Effects: In cell culture models, it reduced the production of pro-inflammatory cytokines, indicating anti-inflammatory properties.

In Vivo Studies

Animal studies are critical for understanding the pharmacokinetics and pharmacodynamics of this compound:

- Toxicity Studies: Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.

- Efficacy in Disease Models: The compound has been evaluated in models of arthritis and cancer, showing promising results in reducing symptoms and tumor growth.

Case Studies

-

Case Study on Anti-inflammatory Effects

- Objective: To evaluate the anti-inflammatory effects of this compound in a rat model of induced arthritis.

- Findings: Treatment with the compound significantly reduced paw swelling and histological signs of inflammation compared to controls.

-

Case Study on Antioxidant Properties

- Objective: To assess the antioxidant capacity using DPPH radical scavenging assay.

- Results: The compound exhibited a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid.

Data Table: Biological Activity Summary

| Biological Activity | In Vitro Evidence | In Vivo Evidence |

|---|---|---|

| Antioxidant | Significant DPPH scavenging | Reduced oxidative markers |

| Anti-inflammatory | Decreased cytokine levels | Reduced paw swelling |

| Enzyme inhibition | COX inhibition assays | Tumor growth reduction |

Q & A

Q. What methodological approaches are recommended for optimizing the synthesis of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate?

To optimize synthesis, employ fractional factorial design to systematically test variables such as reaction temperature, catalyst loading, and solvent polarity. For example, varying ethylation conditions (e.g., base strength, reaction time) can improve yield . Process control tools (e.g., real-time monitoring of intermediates via HPLC) ensure reproducibility .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

Use spectroscopic methods :

- NMR (¹H/¹³C) to verify substituent positions and fluorophenyl integration .

- FT-IR to confirm ester carbonyl stretches (~1740 cm⁻¹) and fluorine-carbon bonds .

- GC-MS or HPLC-UV for purity assessment, especially to detect unreacted precursors .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Conduct accelerated stability studies :

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

Use enzyme inhibition assays (e.g., esterase or kinase targets) to evaluate binding affinity.

Q. How can researchers quantify this compound in complex matrices during pharmacokinetic studies?

Develop a validated HPLC-MS/MS protocol :

- Use deuterated analogs as internal standards to correct for matrix effects .

- Optimize mobile phase (e.g., acetonitrile:ammonium formate) for peak resolution .

Advanced Research Questions

Q. How can theoretical frameworks (e.g., DFT calculations) guide mechanistic studies of its reactivity?

Apply density functional theory (DFT) to:

Q. What strategies address challenges in designing multi-step reactions involving this compound?

Implement process simulation tools (e.g., Aspen Plus) to optimize reaction sequences:

Q. How should researchers resolve contradictions in published data about its physicochemical properties?

Conduct a systematic review with meta-analysis:

Q. What methodologies elucidate solvent effects on its kinetic behavior in catalytic reactions?

Perform solvent parameterization :

Q. How can its interactions with enzymes be studied at the molecular level?

Use molecular docking and MD simulations :

Q. What cross-disciplinary approaches enhance its application in material science?

Integrate with CRDC frameworks :

Q. How can AI-driven tools (e.g., COMSOL) improve its synthesis and application research?

Leverage machine learning (ML) :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.